molecular formula C13H20FN3 B6644607 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine

1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine

Cat. No.: B6644607
M. Wt: 237.32 g/mol
InChI Key: CLLDWNKENRHIJA-UHFFFAOYSA-N
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Description

1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine, also known as FPMPAM, is a chemical compound that has gained significant attention in the scientific research community. FPMPAM is a highly potent and selective agonist of the α7 nicotinic acetylcholine receptor, which is a type of ion channel that is found in the central nervous system. This receptor is involved in various physiological processes, including learning and memory, attention, and inflammation. Due to its unique properties, FPMPAM has become a valuable tool for studying the α7 nicotinic acetylcholine receptor and its role in various diseases.

Mechanism of Action

1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine acts as an agonist of the α7 nicotinic acetylcholine receptor, which is a ligand-gated ion channel that is highly expressed in the central nervous system. Upon binding to the receptor, this compound induces the opening of the ion channel, leading to the influx of calcium ions into the cell. This process triggers various downstream signaling pathways that are involved in learning and memory, attention, and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including enhancing synaptic plasticity, increasing neurotransmitter release, and reducing inflammation. These effects have been attributed to the activation of the α7 nicotinic acetylcholine receptor and its downstream signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine in lab experiments is its high potency and selectivity for the α7 nicotinic acetylcholine receptor. This allows researchers to specifically target this receptor and study its function in various physiological processes. However, one of the limitations of using this compound is its complex synthesis method, which requires specialized expertise and equipment.

Future Directions

There are several future directions for research on 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine, including investigating its potential as a therapeutic agent for various neurological and psychiatric disorders. In addition, further studies are needed to elucidate the precise mechanisms underlying its effects on synaptic plasticity, neurotransmitter release, and inflammation. Finally, the development of new and more efficient synthesis methods for this compound could facilitate its widespread use in scientific research.

Synthesis Methods

The synthesis of 1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine involves several steps, including the protection of the pyridine nitrogen, the formation of the piperidine ring, and the introduction of the fluorine atom. The final product is obtained through the deprotection of the pyridine nitrogen. The synthesis of this compound is a challenging process that requires expertise in organic chemistry and access to specialized equipment.

Scientific Research Applications

1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine has been extensively studied in various scientific research fields, including neuroscience, pharmacology, and drug discovery. This compound has been shown to enhance cognitive function and improve memory in animal models. In addition, this compound has been investigated as a potential treatment for various neurological and psychiatric disorders, including Alzheimer's disease, schizophrenia, and depression.

Properties

IUPAC Name

1-[1-[(5-fluoropyridin-3-yl)methyl]piperidin-4-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-15-7-11-2-4-17(5-3-11)10-12-6-13(14)9-16-8-12/h6,8-9,11,15H,2-5,7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLLDWNKENRHIJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CC2=CC(=CN=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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